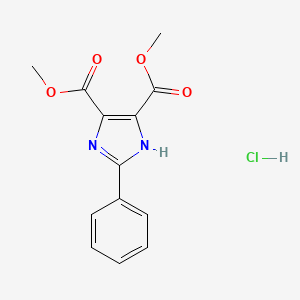

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride

Description

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride is a structurally complex imidazole derivative characterized by a phenyl substituent at the C2 position and methyl ester groups at the C4 and C5 positions of the imidazole ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. This compound is synthesized via cyclocondensation reactions involving substituted diamines and carbonyl precursors, often under nitrogen atmosphere and catalytic conditions to optimize yield and purity . Its imidazole core is pharmacologically significant, as similar derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4.ClH/c1-18-12(16)9-10(13(17)19-2)15-11(14-9)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBQRNWANDBOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(N1)C2=CC=CC=C2)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

DMPIDC is characterized by the following structural features:

- Chemical Formula : C₁₃H₁₂ClN₂O₄

- Imidazole Ring : A five-membered ring with nitrogen atoms at positions 1 and 3.

- Ester Groups : Two ester groups at positions 4 and 5 enhance solubility and reactivity.

- Phenyl Group : The phenyl substituent at position 2 contributes to its biological interactions.

Scientific Research Applications

DMPIDC has a wide range of applications in scientific research:

Chemistry

- Building Block for Synthesis : DMPIDC serves as a precursor in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development.

Biology

- Enzyme Mechanisms : The compound is utilized to study enzyme mechanisms and protein-ligand interactions due to its ability to coordinate with metal ions and form hydrogen bonds.

Medicine

- Therapeutic Potential : Derivatives of DMPIDC exhibit promising antimicrobial and anticancer activities. Research indicates that they can induce apoptosis in cancer cells and exhibit efficacy against various bacterial strains.

Industry

- Functional Materials : DMPIDC is used in the production of dyes, pigments, and other functional materials due to its versatile chemical properties.

DMPIDC's biological activity is attributed to its interactions with various biological molecules:

Anticancer Activity

A study demonstrated that imidazole derivatives, including DMPIDC, effectively induced apoptosis in melanoma cells by increasing reactive oxygen species (ROS) levels and activating p53 pathways.

Antimicrobial Effects

In vitro studies have shown significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

A recent study highlighted that DMPIDC derivatives induced apoptosis in cancer cell lines through mechanisms involving ROS generation and DNA damage.

Antimicrobial Effects

Research findings indicate that DMPIDC exhibits significant antibacterial activity against various bacterial strains, making it a candidate for further therapeutic exploration.

Pharmacological Characterization

Recent studies have characterized the pharmacokinetic profiles of DMPIDC:

- Bioavailability : High permeability observed in cellular models.

- Half-life : Approximately 3.2 hours in mouse models, indicating favorable pharmacokinetics for therapeutic use.

Mechanism of Action

The mechanism of action of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride can be contextualized by comparing it to analogous imidazole derivatives. Key differences arise from substituent variations at the C2, C4, and C5 positions, which influence solubility, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Impact on Solubility: The methyl ester groups in this compound confer higher solubility in polar solvents compared to amide derivatives (e.g., compounds 5–7), which aggregate in non-polar media . Hydrochloride salts (e.g., the target compound and compound ) generally exhibit enhanced aqueous solubility due to ionic dissociation.

Biological Activity: The phenyl group at C2 enhances π-π stacking interactions with aromatic residues in enzyme active sites, contributing to anticancer activity . In contrast, alkylamino chains (e.g., in derivatives 1–4) improve membrane permeability, favoring kinase inhibition . Fluorobenzyl substituents (e.g., compound 4b) increase lipophilicity, correlating with antifungal efficacy against Candida species .

Synthetic Flexibility: The target compound’s ester groups allow facile functionalization via ammonolysis or hydrolysis, a feature shared with compounds 1–4 . For example, ammonolysis converts esters to amides (compounds 5–7), altering bioactivity . In contrast, tert-butyl-phenoxy derivatives (e.g., compound ) require multistep alkylation, limiting synthetic versatility .

Thermal Stability :

- Hydrochloride salts (target compound, ) exhibit higher melting points (e.g., 131°C–160°C) compared to neutral imidazole derivatives (e.g., compound 4b, m.p. 55.5–57.5°C), indicating superior thermal stability .

Biological Activity

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride is a compound belonging to the imidazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Imidazole Ring : A five-membered ring containing nitrogen atoms at positions 1 and 3.

- Ester Groups : Two ester groups at positions 4 and 5 enhance solubility and reactivity.

- Phenyl Group : A phenyl substituent at position 2 contributes to its biological interactions.

Chemical Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The imidazole ring can coordinate with metal ions and form hydrogen bonds, influencing enzyme activity and protein-ligand interactions.

Key Interactions:

- Metal Coordination : The compound can act as a ligand in metalloenzyme catalysis.

- Hydrogen Bonding : Interactions with amino acid residues in enzymes or receptors can modulate their function.

Therapeutic Applications

Research indicates that derivatives of this compound possess significant pharmacological properties, including:

- Antimicrobial Activity : Exhibits efficacy against various bacterial strains.

- Anticancer Properties : Shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.

Case Studies

- Anticancer Activity : A study demonstrated that imidazole derivatives, including this compound, effectively induced apoptosis in melanoma cells by increasing ROS levels and activating p53 pathways .

- Antimicrobial Effects : In vitro studies have shown that this compound displays significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Presence of phenyl group enhances interactions |

| Dimethyl 1H-imidazole-4,5-dicarboxylate | Moderate | Low | Lacks phenyl group |

| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Low | Moderate | Different alkyl substituents |

Pharmacological Characterization

Recent studies have highlighted the pharmacokinetic profiles of this compound. Key findings include:

- Bioavailability : High permeability observed in cellular models.

- Half-life : Approximately 3.2 hours in mouse models, indicating favorable pharmacokinetics for therapeutic use .

Future Directions

Ongoing research aims to explore the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. The goal is to optimize the therapeutic index while minimizing side effects.

Q & A

Q. How can green chemistry principles be applied to reduce waste in imidazole synthesis?

- Methodological Answer : Replace traditional solvents (DMF, THF) with Cyrene or 2-MeTHF. Catalytic methods (e.g., CuI/ligand systems) reduce stoichiometric reagent use. Process mass intensity (PMI) metrics track improvements in atom economy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.